

Physical and chemical properties of 3-(4-bromophenyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Bromo-biphenyl-3-carboxylic acid

Cat. No.: B1332676

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An In-depth Technical Guide to 3-(4-Bromophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(4-bromophenyl)benzoic acid, a biphenyl carboxylic acid derivative. This document details its structural characteristics, reactivity, and provides a validated protocol for its synthesis via the Suzuki-Miyaura coupling reaction. The information is intended to support research and development activities in medicinal chemistry, materials science, and organic synthesis.

Core Physical and Chemical Properties

3-(4-Bromophenyl)benzoic acid is a bifunctional organic compound featuring a biphenyl backbone substituted with a carboxylic acid group and a bromine atom. These functional groups define its chemical reactivity and physical characteristics.

Physical Properties

Quantitative experimental data for some physical properties of 3-(4-bromophenyl)benzoic acid are not extensively reported in the available literature. The table below summarizes its key identifiers and known physical data.

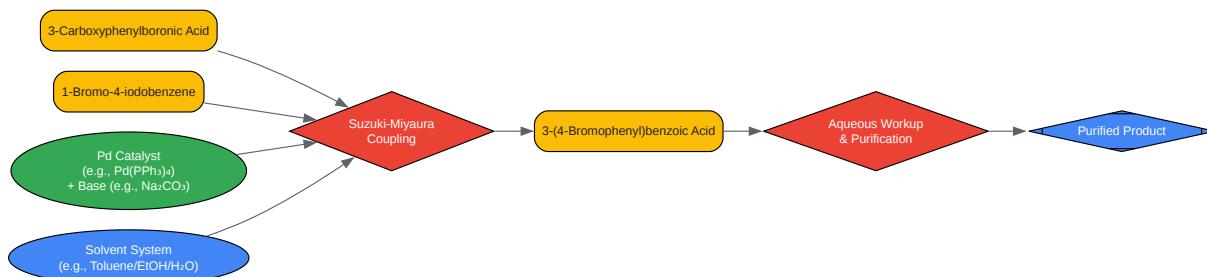
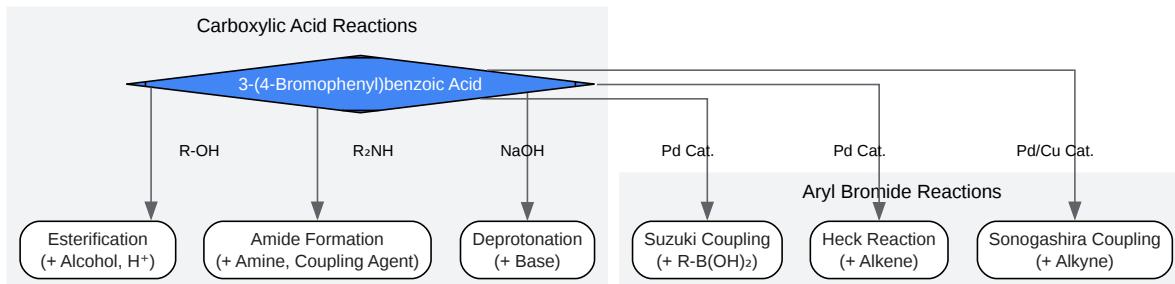
Property	Value
Molecular Formula	C ₁₃ H ₉ BrO ₂
Molecular Weight	277.11 g/mol
Appearance	White to off-white crystalline solid (Expected)
Melting Point	Data not available in cited sources
Boiling Point	Data not available in cited sources
Solubility	Expected to be soluble in polar organic solvents like DMF, DMSO, methanol, and slightly soluble in non-polar solvents. Poorly soluble in water.
pKa	Data not available; estimated to be similar to benzoic acid (approx. 4.2)

Chemical Properties and Reactivity

The chemical behavior of 3-(4-bromophenyl)benzoic acid is dictated by its two primary functional groups: the carboxylic acid and the aryl bromide.

- **Carboxylic Acid Group:** This group is acidic and can undergo typical reactions such as deprotonation with a base to form a carboxylate salt. It can be converted into other functional groups like esters (via Fischer esterification), amides (via coupling agents or conversion to an acyl chloride), and can be reduced to an alcohol.
- **Aryl Bromide:** The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents at the 4'-position of the biphenyl system. This reactivity makes it a valuable building block in the synthesis of more complex molecules.

The following diagram illustrates the primary reaction pathways available for this molecule.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com